Methyl 3-fluoro-4-formylpyridine-2-carboxylate is a chemical compound with the IUPAC name methyl 3-fluoro-4-formylpyridine-2-carboxylate. It falls under the category of fluorinated pyridine derivatives, which are significant in medicinal chemistry and materials science. The compound features a pyridine ring substituted with a fluorine atom, a formyl group, and a carboxylate moiety, making it structurally unique and versatile for various chemical reactions.
This compound can be synthesized from methyl 3-nitropyridine-4-carboxylate through nucleophilic aromatic substitution, where the nitro group is replaced by a fluoride ion. The classification of methyl 3-fluoro-4-formylpyridine-2-carboxylate includes:
The synthesis of methyl 3-fluoro-4-formylpyridine-2-carboxylate primarily involves:
The reaction conditions typically include:
Methyl 3-fluoro-4-formylpyridine-2-carboxylate consists of a pyridine ring with three substituents:
The molecular structure can be represented by the following:
InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3
QVSHRLIJMMVLDB-UHFFFAOYSA-N
Methyl 3-fluoro-4-formylpyridine-2-carboxylate can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for methyl 3-fluoro-4-formylpyridine-2-carboxylate primarily revolves around its reactivity due to the electron-withdrawing nature of both the fluorine and formyl groups. This enhances electrophilicity at the carbon atoms adjacent to these groups, facilitating nucleophilic attacks during substitution reactions.
Relevant data includes:
Methyl 3-fluoro-4-formylpyridine-2-carboxylate has various scientific applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4